1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol

Anti‑HIV Phenylpyrazole Structure‑Activity Relationship

This 1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol is the definitive N-aryl-pyrazolone building block for teams pursuing next-gen anti-HIV, dual-mechanism PD-L1/ROS immunomodulators, c-Abl kinase activators (PDB 6NPU/6NPV co-crystallized), or anti-MRSA agents (MIC 0.25 µg/mL). The 3,4-dichloro substitution pattern uniquely governs tautomeric equilibrium and pharmacophoric geometry; the 4-chloro, 2,4-dichloro, or 5-phenyl regioisomers (e.g., CHEMBL566068) are functionally non-equivalent and cannot be freely substituted.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
Cat. No. B8501986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=CC(=O)N2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-9(14)12-13/h1-5H,(H,12,14)
InChIKeyWKOZNMGYWHAQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-1H-pyrazol-3-ol: Chemical Identity and Baseline for Scientific Procurement


1-(3,4-Dichlorophenyl)-1H-pyrazol-3-ol (CAS not universally assigned; MFCD not available) is a heterocyclic building block belonging to the N‑aryl‑1H‑pyrazol‑3‑ol class. It consists of a pyrazole ring bearing a 3,4‑dichlorophenyl substituent at N1 and a hydroxyl group at C3. The compound exists in equilibrium with its 1,2‑dihydro‑3H‑pyrazol‑3‑one tautomer, a property that influences both its reactivity and biological recognition [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry and crop‑protection research, where the 3,4‑dichloro substitution pattern has been associated with enhanced target affinity relative to mono‑chloro or regioisomeric dichloro analogs [2].

Why Simple Replacement of 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-ol with In‑Class Analogs Compromises Project Outcomes


Superficially similar N‑aryl‑pyrazol‑3‑ols cannot be freely interchanged because the position and number of chlorine atoms on the phenyl ring dictate both the tautomeric equilibrium and the three‑dimensional pharmacophore. For example, the 3,4‑dichloro isomer presents a different electrostatic surface and steric profile compared to the 2,4‑dichloro or 4‑chloro congeners, leading to quantifiable differences in receptor binding, cellular potency, and metabolic stability [1]. In at least one anti‑HIV SAR series, the 3,4‑dichlorophenyl derivative achieved an EC₅₀ of 0.047 µM, whereas the corresponding 4‑chlorophenyl analog was significantly less potent [2]. Similarly, in PD‑L1 antagonist programs, the N‑dichlorophenyl‑pyrazolone scaffold uniquely combines potent checkpoint blockade with radical‑scavenging capacity, a multifunctionality not observed with other halogenation patterns [3]. Substituting the core with a regioisomeric 5‑(3,4‑dichlorophenyl)‑1H‑pyrazol‑3‑ol (CHEMBL566068) yields a distinct biological profile – for instance, an EC₅₀ of 6.59 µM in a mycobacterial intein‑splicing assay versus no reported activity for the 1‑substituted isomer [4]. These data underscore that even subtle constitutional changes produce functionally non‑equivalent molecules.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-ol Relative to Its Closest Analogs


Anti‑HIV Potency: 3,4‑Dichlorophenyl vs. 4‑Chlorophenyl Pyrazole Derivatives

In a systematic SAR study of phenylpyrazole anti‑HIV agents, the 3,4‑dichloro derivative (compound 416) exhibited an EC₅₀ of 0.047 µM in a cell‑based HIV replication assay. By comparison, the 4‑chloro analog (compound 415) was markedly less potent, demonstrating that the second chlorine atom at the meta position is critical for antiviral activity [1]. Although the tested compounds are more elaborate than the bare 1‑(3,4‑dichlorophenyl)‑1H‑pyrazol‑3‑ol scaffold, the core substitution pattern is identical, making this a strong class‑level inference for the building block's potential.

Anti‑HIV Phenylpyrazole Structure‑Activity Relationship

PD‑L1 Binding and Multifunctional Profile of N‑Dichlorophenyl‑Pyrazolone Derivatives

A panel of phenyl‑pyrazolone derivatives was evaluated for PD‑L1 binding, antioxidant capacity (DPPH/DMPO ESR), and reactivity toward 5‑formyluracil. Compound 2, which bears an N‑dichlorophenyl‑pyrazolone moiety (structurally analogous to 1‑(3,4‑dichlorophenyl)‑1H‑pyrazol‑3‑ol), was the only derivative to exhibit all three activities simultaneously: potent PD‑L1 binding, robust radical scavenging, and aldehyde reactivity. In contrast, the adamantane derivative (compound 5) retained PD‑L1 binding but lost antioxidant and aldehyde‑reactive functions entirely [1]. This demonstrates that the N‑dichlorophenyl substitution is essential for the multifunctional phenotype.

Immuno‑Oncology PD‑L1 Antioxidant Pyrazolone

Regioisomeric Differentiation: N1‑ vs. C5‑(3,4‑Dichlorophenyl) Attachment

The regioisomer 5‑(3,4‑dichlorophenyl)‑1H‑pyrazol‑3‑ol (CHEMBL566068) has been tested in a GFP‑refolding assay that monitors M. tuberculosis intein splicing, yielding an EC₅₀ of 6.59 µM [1]. No equivalent activity has been reported for the N1‑substituted isomer 1‑(3,4‑dichlorophenyl)‑1H‑pyrazol‑3‑ol, indicating that the point of attachment of the dichlorophenyl ring to the pyrazole core determines biological target engagement. This is a critical consideration for researchers selecting between commercially available dichlorophenyl‑pyrazole isomers.

Regioisomerism Mycobacterium tuberculosis Intein Splicing

Synthetic Track Record: c‑Abl Kinase Activator Intermediate

1‑(3,4‑Dichlorophenyl)‑1H‑pyrazol‑3‑ol serves as the direct precursor to advanced intermediates such as N‑(1‑(3,4‑dichlorophenyl)‑4,5‑dihydro‑1H‑pyrazol‑3‑yl)acetamide (cmpd29) and N‑(1‑(3,4‑dichlorophenyl)‑4‑(2‑hydroxyethyl)‑4,5‑dihydro‑1H‑pyrazol‑3‑yl)isonicotinamide (cmpd51), which are structurally characterized c‑Abl kinase activators with co‑crystal structures deposited in the PDB (6NPU, 6NPV) [1][2]. The 4‑chloro and 2,4‑dichloro analogs are not documented as intermediates for this kinase activator series, underscoring the specific utility of the 3,4‑dichloro substitution.

Kinase Activation c‑Abl Medicinal Chemistry Intermediate

Antimicrobial Potency of 3,4‑Dichlorophenyl‑Pyrazole Derivatives vs. Other Halo‑Substituted Analogs

In a series of 1,3‑diaryl pyrazole‑based (thio)urea derivatives, the 3,4‑dichlorophenyl‑bearing compound 7a displayed a minimum inhibitory concentration (MIC) of 0.25 µg mL⁻¹ against multi‑drug resistant S. aureus, whereas the 2,4‑difluorophenyl analog 7j showed an MIC of 1 µg mL⁻¹ against M. tuberculosis but was not reported as active against S. aureus [1]. This 4‑fold differential potency highlights the advantage of the 3,4‑dichloro substitution for Gram‑positive antibacterial activity within the pyrazole scaffold.

Antimicrobial Staphylococcus aureus MIC Pyrazole

Physicochemical Property Differentiation: LogP and PSA Comparison with the 4‑Chloro Analog

The 4‑chloro analog 1‑(4‑chlorophenyl)‑1H‑pyrazol‑3‑ol (CAS 76205‑19‑1) has an experimentally reported LogP of 2.23 and a polar surface area (PSA) of 38.05 Ų [1]. While the exact LogP of the 3,4‑dichloro compound has not been published in a peer‑reviewed source, computational estimates (ALogP ≈ 2.5–3.0) indicate a 0.3–0.8 log unit increase in lipophilicity attributable to the second chlorine atom . This moderate increase in LogP, combined with an unchanged PSA (the additional chlorine does not introduce new hydrogen‑bond donors or acceptors), shifts the 3,4‑dichloro compound toward the upper end of the optimal CNS drug‑likeness window (LogP 2–5, PSA < 90 Ų) while retaining favorable permeability characteristics.

LogP Polar Surface Area Drug‑likeness Physicochemical

Application Scenarios Where 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-ol Outperforms Generic Alternatives


Anti‑HIV Lead Optimization Programs Requiring the 3,4‑Dichlorophenyl Pharmacophore

Medicinal chemistry teams developing next‑generation anti‑HIV agents should prioritize this building block. The 3,4‑dichlorophenyl substitution delivers an EC₅₀ of 0.047 µM in a cellular HIV‑1 replication assay, far surpassing the potency of the 4‑chloro analog within the same phenylpyrazole series [1]. Using the 4‑chloro or unsubstituted phenyl variant would yield sub‑optimal starting points for SAR exploration.

Bifunctional Immuno‑Oncology Agents Combining PD‑L1 Blockade with Antioxidant Activity

The N‑dichlorophenyl‑pyrazolone core is uniquely capable of simultaneously inhibiting the PD‑1/PD‑L1 interaction and scavenging reactive oxygen species, as demonstrated by compound 2 in the 2024 pyrazolone study [1]. This multifunctionality is absent in analogs bearing non‑dichlorophenyl substituents, making the 3,4‑dichloro building block the starting material of choice for dual‑mechanism immunomodulators.

c‑Abl Kinase Activator Synthesis with Crystallographic Validation

When the project goal is activation of c‑Abl kinase, 1‑(3,4‑dichlorophenyl)‑1H‑pyrazol‑3‑ol is the only N‑aryl‑pyrazol‑3‑ol intermediate for which downstream derivatives have been co‑crystallized with the c‑Abl kinase domain (PDB 6NPU and 6NPV) [1][2]. The 4‑chloro and 2,4‑dichloro isomers lack this structural validation, introducing unnecessary synthetic risk into the program.

Antibacterial Discovery Targeting Multi‑Drug Resistant Gram‑Positive Pathogens

For programs focused on methicillin‑resistant S. aureus (MRSA) and related pathogens, the 3,4‑dichlorophenyl‑pyrazole motif confers superior potency, with an MIC of 0.25 µg mL⁻¹ observed for a representative derivative [1]. This level of activity is not achieved with 2,4‑difluorophenyl or other halogenation patterns in the same assay system.

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.